(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chlorobenzaldehyde.
Formation of the Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate (S)-methyl 3-(2-chlorophenyl)glycinate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield (S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms amides or other substituted derivatives.
Scientific Research Applications
(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including potential treatments for neurological disorders.
Industry: In the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context in which it is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride: The enantiomer of the compound, which may have different biological activities.
Methyl 3-amino-3-(2-chlorophenyl)propanoate: The non-chiral version of the compound.
3-Amino-3-(2-chlorophenyl)propanoic acid: The corresponding acid form.
Uniqueness
(S)-Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This property makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.
Properties
CAS No. |
1391399-74-8 |
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Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
LPBJVSCNUUOIGM-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1Cl)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)N.Cl |
Origin of Product |
United States |
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